8-Chloro-[1,3]dioxolo[4,5-g]quinoline 8-Chloro-[1,3]dioxolo[4,5-g]quinoline
Brand Name: Vulcanchem
CAS No.: 59134-89-3
VCID: VC3852405
InChI: InChI=1S/C10H6ClNO2/c11-7-1-2-12-8-4-10-9(3-6(7)8)13-5-14-10/h1-4H,5H2
SMILES: C1OC2=CC3=C(C=CN=C3C=C2O1)Cl
Molecular Formula: C10H6ClNO2
Molecular Weight: 207.61 g/mol

8-Chloro-[1,3]dioxolo[4,5-g]quinoline

CAS No.: 59134-89-3

Cat. No.: VC3852405

Molecular Formula: C10H6ClNO2

Molecular Weight: 207.61 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-[1,3]dioxolo[4,5-g]quinoline - 59134-89-3

Specification

CAS No. 59134-89-3
Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
IUPAC Name 8-chloro-[1,3]dioxolo[4,5-g]quinoline
Standard InChI InChI=1S/C10H6ClNO2/c11-7-1-2-12-8-4-10-9(3-6(7)8)13-5-14-10/h1-4H,5H2
Standard InChI Key GRUBPJPDFFLKQE-UHFFFAOYSA-N
SMILES C1OC2=CC3=C(C=CN=C3C=C2O1)Cl
Canonical SMILES C1OC2=CC3=C(C=CN=C3C=C2O1)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a quinoline ring system fused with a dioxolo group at positions 4,5-g, creating a bicyclic framework. The chlorine atom at the 8-position and the dioxolane ring contribute to its electronic and steric properties, influencing reactivity and biological interactions. Key structural features include:

  • Molecular Formula: C₁₀H₆ClNO₂

  • Molecular Weight: 207.61 g/mol

  • IUPAC Name: 8-chloro- dioxolo[4,5-g]quinoline

  • SMILES: ClC1=CC=NC2=CC3=C(OCO3)C=C21 .

Physicochemical Characteristics

The compound exhibits moderate lipophilicity (logP ≈ 2.6) and a topological polar surface area (TPSA) of 31.35 Ų, suggesting balanced permeability and solubility. It is typically stored at 2–8°C under inert conditions to prevent degradation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in DMSO, DMF
StabilitySensitive to light and moisture

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of 8-chloro- dioxolo[4,5-g]quinoline typically begins with ethyl 8-chloro- dioxolo[4,5-g]quinoline-7-carboxylate, which undergoes functionalization at the 5- and 8-positions. Common strategies include:

  • Chlorination: Treatment with acetyl chloride or methanesulfonyl chloride introduces acyl or sulfonyl groups at the 5-position .

  • Amination: Aromatic amines are coupled at the 8-position to enhance DNA-binding affinity .

  • Quaternary Ammonium Salt Formation: Alkylation with iodomethane or benzyl bromide yields cationic derivatives with improved antibacterial activity .

Scheme 1: General Synthetic Pathway

  • Chlorination:
    Ethyl 8-aryl- dioxolo[4,5-g]quinoline-7-carboxylate → 5-chloro derivative (using acetyl chloride).

  • Amination:
    Introduction of aryl amines at the 8-position via nucleophilic substitution.

  • Quaternary Ammonization:
    Reaction with alkyl halides to form quaternary ammonium salts.

Structural Derivatives and SAR

Modifications at the 5- and 8-positions significantly impact biological activity:

  • 5-Position: Methanesulfonyl groups enhance antibacterial potency compared to acetyl groups (e.g., compound Ic vs. Ib in ).

  • 8-Position: Bulky aryl amines (e.g., 4-benzyloxyphenyl) improve anticancer activity by increasing DNA intercalation .

Biological Activities and Mechanisms

Antibacterial Activity

Derivatives of 8-chloro- dioxolo[4,5-g]quinoline exhibit broad-spectrum antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication. Key findings include:

  • MIC Values: 3.125–12.5 nmol/mL against Staphylococcus aureus and Escherichia coli, outperforming amoxicillin and ciprofloxacin .

  • Quaternary Ammonium Salts: Compounds with methylsulfonyl groups (e.g., VII) show 4-fold higher activity than amoxicillin .

Anticancer Activity

The compound’s ability to inhibit human topoisomerases and kinases underpins its anticancer potential:

  • Cytotoxicity: IC₅₀ values of 4.45–32.12 µM against A-549 (lung), HeLa (cervical), and SGC-7901 (gastric) cancer cells .

  • Mechanism: Intercalation into DNA and disruption of replication/transcription processes .

Table 2: Anticancer Activity of Select Derivatives

CompoundIC₅₀ (µM) – A-549IC₅₀ (µM) – HeLa
124.45 ± 0.884.74 ± 0.42
VII6.21 ± 1.127.89 ± 1.05

Applications in Medicinal Chemistry

Dual-Action Agents

Recent studies focus on hybrid molecules combining antibacterial and anticancer pharmacophores. For example, compound 12 (8-((4-benzyloxyphenyl)amino)-7-ethoxycarbonyl-5-propyl derivative) demonstrates dual inhibition of bacterial growth (MIC = 3.125 nmol/mL) and cancer cell proliferation (IC₅₀ = 4.45 µM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator